molecular formula C13H12F3N3O B4674355 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B4674355
M. Wt: 283.25 g/mol
InChI Key: PAGWAQPRSQLNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory bowel disease, and autoimmune disorders.

Mechanism of Action

1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide works by inhibiting the NF-κB pathway, which is a key regulator of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide inhibits the activity of the IKKβ kinase, which is a critical component of the NF-κB pathway, thereby preventing the activation of NF-κB and the downstream effects of its target genes.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to induce cell cycle arrest and inhibit the expression of genes involved in cell survival and proliferation. In addition, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in immune cells, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments is its specificity for the IKKβ kinase and the NF-κB pathway, which allows for precise modulation of this pathway without affecting other signaling pathways. However, one limitation of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is its potential toxicity and off-target effects, which need to be carefully monitored in experimental settings.

Future Directions

There are several future directions for the study of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide. One potential area of research is the development of more potent and selective inhibitors of the NF-κB pathway, which could have greater therapeutic potential in diseases such as cancer and autoimmune disorders. Another future direction is the investigation of the role of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in regulating the gut microbiome and its potential applications in diseases such as inflammatory bowel disease. Finally, the use of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.

Scientific Research Applications

1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has also been studied for its anti-inflammatory effects in diseases such as inflammatory bowel disease and rheumatoid arthritis. In addition, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have potential applications in autoimmune disorders such as multiple sclerosis and lupus.

properties

IUPAC Name

1-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-2-19-8-9(7-17-19)12(20)18-11-6-4-3-5-10(11)13(14,15)16/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWAQPRSQLNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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